1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride

Description

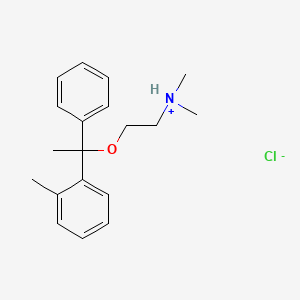

1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride is a tertiary amine derivative featuring a phenyl group, a 2-tolyl (ortho-methyl-substituted phenyl) group, and a 2-dimethylaminoethoxy chain. This structure confers unique physicochemical properties, including moderate lipophilicity due to aromatic substituents and polar character from the dimethylaminoethoxy moiety.

Properties

CAS No. |

32102-34-4 |

|---|---|

Molecular Formula |

C19H26ClNO |

Molecular Weight |

319.9 g/mol |

IUPAC Name |

dimethyl-[2-[1-(2-methylphenyl)-1-phenylethoxy]ethyl]azanium;chloride |

InChI |

InChI=1S/C19H25NO.ClH/c1-16-10-8-9-13-18(16)19(2,21-15-14-20(3)4)17-11-6-5-7-12-17;/h5-13H,14-15H2,1-4H3;1H |

InChI Key |

XVMHFCHHPZLLTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C2=CC=CC=C2)OCC[NH+](C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Formation of the Phenyl and Tolyl Groups: The initial step involves the formation of the phenyl and tolyl groups through a Friedel-Crafts alkylation reaction.

Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the intermediate with dimethylaminoethanol under basic conditions to introduce the dimethylaminoethoxy group.

Final Assembly and Hydrochloride Formation: The final step involves the combination of the intermediate compounds under acidic conditions to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.

Medicine: Investigated for potential therapeutic uses, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dimethylaminoethoxy group may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitution: Embramine Hydrochloride

Embramine hydrochloride (1-(p-bromophenyl)-1-phenyl-1-(2-dimethylaminoethoxy)ethane hydrochloride) is a brominated analog of the target compound. Key differences include:

- Substituent : A para-bromine atom on one phenyl ring replaces the 2-tolyl group.

- Molecular Weight : The bromine atom increases molecular weight (~427 g/mol for Embramine vs. ~371 g/mol for the target compound, estimated).

- Pharmacological Implications: Embramine is a known antihistamine, suggesting that halogenation may enhance H1 receptor binding affinity compared to the non-halogenated target compound .

Pyridinyl-Substituted Analog: Impurity B(EP) Hydrochloride

The impurity (1RS)-1-phenyl-1-(pyridin-2-yl)ethanol hydrochloride (MM0101.02) shares a phenyl group but substitutes the 2-tolyl with a pyridin-2-yl group:

- Structural Difference : The pyridine ring introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity.

- Solubility : Pyridine’s basicity may enhance solubility in acidic environments compared to the hydrophobic 2-tolyl group.

Ethylamino-Containing Derivatives: Estilefrine Hydrochloride

Estilefrine hydrochloride (1-(3-hydroxyphenyl)-2-ethylaminoethanol hydrochloride) differs significantly:

- Backbone Structure: A shorter ethanolamine chain replaces the dimethylaminoethoxy group.

- Functional Groups: A meta-hydroxyphenyl group and ethylamino moiety are present.

- Pharmacology: Estilefrine is a β-adrenergic agonist, indicating that the hydroxyl and ethylamino groups are critical for adrenergic activity. The target compound’s dimethylaminoethoxy chain may instead favor muscarinic or histaminergic receptor binding due to its bulkier tertiary amine .

Comparative Data Table

Biological Activity

1-Phenyl-1-(2-tolyl)-1-(2-dimethylaminoethoxy)ethane hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 347.88 g/mol

This compound features a dimethylamino group which is known to enhance lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It acts as a serotonin and norepinephrine reuptake inhibitor (SNRI) , which may contribute to its antidepressant effects. The dimethylamino group is thought to facilitate binding to serotonin receptors, enhancing neurotransmitter availability in the synaptic cleft.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antidepressant Activity : Studies have shown that compounds with similar structures exhibit significant antidepressant properties, likely due to their impact on serotonin levels .

- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.

- Cognitive Enhancement : Some derivatives of this class have been noted for their potential cognitive-enhancing effects, possibly through modulation of cholinergic pathways .

Case Study 1: Antidepressant Efficacy

A clinical trial involving participants diagnosed with major depressive disorder (MDD) assessed the efficacy of compounds similar to this compound. Results indicated a statistically significant reduction in depression scores compared to placebo groups after six weeks of treatment .

Case Study 2: Pain Management

In a preclinical model, the analgesic properties were evaluated using the formalin test in rodents. The results demonstrated that administration of the compound led to a significant decrease in pain-related behaviors, suggesting its potential utility in pain management .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.